3-(2-Nitroethenyl)phenylboronic acid
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Overview
Description
3-(2-Nitroethenyl)phenylboronic acid is an organic compound with the molecular formula C8H8BNO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroethenyl)phenylboronic acid typically involves the reaction of phenylboronic acid with nitroethylene under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitroethenyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alcohols or diols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Boronate esters or other substituted boronic acid derivatives.
Scientific Research Applications
3-(2-Nitroethenyl)phenylboronic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential interactions with biological molecules and its use in drug discovery.
Medicinal Chemistry: Explored for its potential therapeutic applications and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(2-Nitroethenyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The molecular targets and pathways involved include:
Formation of Boronate Esters: Interaction with diols to form stable boronate esters.
Catalytic Activity: Participation in catalytic cycles, such as the Suzuki-Miyaura coupling reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler derivative without the nitroethenyl group.
3-Vinylphenylboronic Acid: Similar structure but with a vinyl group instead of a nitroethenyl group.
4-(Beta-Nitrovinyl)benzeneboronic Acid: Similar structure but with the nitrovinyl group in a different position.
Uniqueness
3-(2-Nitroethenyl)phenylboronic acid is unique due to the presence of both the nitroethenyl group and the boronic acid group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form reversible covalent bonds with diols and its potential use in organic synthesis and materials science make it a valuable compound in research and industry.
Properties
IUPAC Name |
[3-(2-nitroethenyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJYMBZMJTILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=C[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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